
3-(Dimethylamino)pyrrolidine-3-carboxamide;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Dimethylamino)pyrrolidine-3-carboxamide;dihydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound can be used as a reactant in the syntheses of oxadiazolylthiazole and xanthone derivatives of biological importance .
Synthesis Analysis
The synthesis of this compound involves the use of the pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The molecular weight of this compound is 230.14 .Chemical Reactions Analysis
This compound can be used as a reactant in the syntheses of oxadiazolylthiazole and xanthone derivatives of biological importance . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) have been shown to have a peculiar nature .Physical And Chemical Properties Analysis
The physical form of this compound is a powder . It has a molecular weight of 230.14 . The InChI code of this compound is 1S/C7H15N3O.2ClH/c1-10(2)7(6(8)11)3-4-9-5-7;;/h9H,3-5H2,1-2H3,(H2,8,11);2*1H .Applications De Recherche Scientifique
Synthetic Routes to Heterocyclic Compounds
Research has explored the use of enaminonitriles, which are structurally related to 3-(Dimethylamino)pyrrolidine-3-carboxamide;dihydrochloride, in the synthesis of a variety of heterocyclic compounds. These compounds include pyrazole, pyridine, and pyrimidine derivatives, which are synthesized through reactions with various reagents. This demonstrates the compound's utility in generating a diverse range of heterocyclic structures that are foundational in pharmaceutical development and other chemical applications Fadda, A., Etman, H., El-Seidy, M. Y., & Elattar, K. (2012).
Antioxidant Activity of Novel Compounds
Another study focused on synthesizing novel indane-amide containing pyrazole, pyrimidine, fused pyrimidines, fused pyridines, and 2-pyrone derivatives by reacting this compound with various reagents. These compounds were evaluated for their antioxidant activity, indicating the potential of the base compound in contributing to the development of new antioxidant agents. This research underlines the significance of this compound in generating compounds with possible therapeutic benefits Mohamed, K., & El-Sayed, E. H. (2019).
Antimicrobial Properties of Derivatives
The synthesis and antimicrobial evaluation of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, which can be derived from processes involving this compound, were also explored. This research provides insights into the compound's application in creating antimicrobial agents, highlighting its importance in developing new treatments for infections Gouda, M., Berghot, M., Abd El-Ghani, G. E., & Khalil, A. (2010).
Polymer Synthesis and Characterization
Additionally, this compound has utility in the synthesis of new polyamides. These polyamides, derived through reactions with aromatic diamines, exhibit interesting thermal properties and solubility in polar solvents, suggesting potential applications in materials science for the development of new polymeric materials Faghihi, K., & Mozaffari, Z. (2008).
Facilitating Carboxamide Synthesis
In synthetic chemistry, this compound plays a role in facilitating the synthesis of carboxamides through dehydration condensation between free carboxylic acids and amines. This process highlights its significance in streamlining the production of carboxamides, which are essential in various chemical and pharmaceutical applications Shiina, I., Saitoh, K., Nakano, M., Suenaga, Y., & Mukaiyama, T. (2000).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Flam. Liq. 3, Skin Irrit. 2, STOT SE 3 . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .
Orientations Futures
The future directions for this compound could involve further exploration of its potential uses in drug discovery, given the versatility of the pyrrolidine ring . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound could play a significant role in the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
3-(dimethylamino)pyrrolidine-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-10(2)7(6(8)11)3-4-9-5-7;;/h9H,3-5H2,1-2H3,(H2,8,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUJKTWRHWOAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCNC1)C(=O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

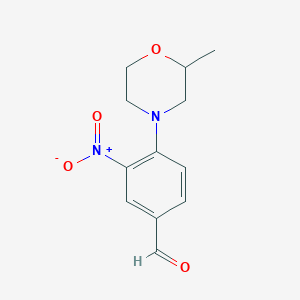

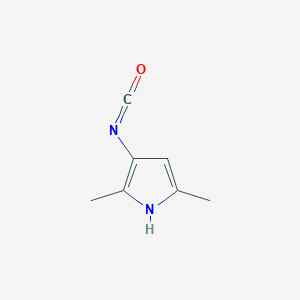
![2-phenyl-5-(trifluoromethyl)-4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2697956.png)
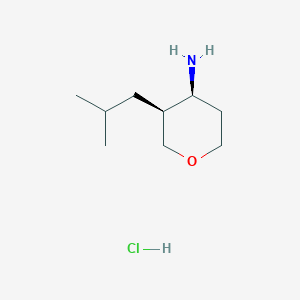

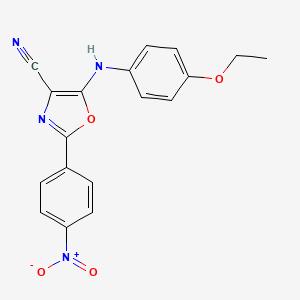
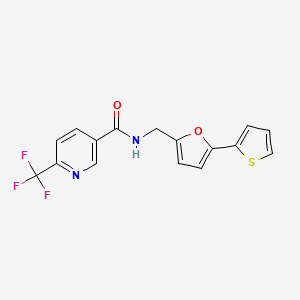
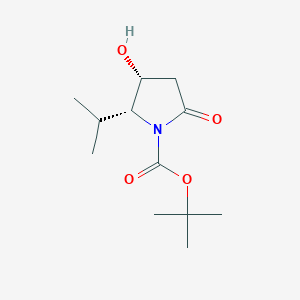
![tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B2697968.png)
![(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one](/img/structure/B2697970.png)
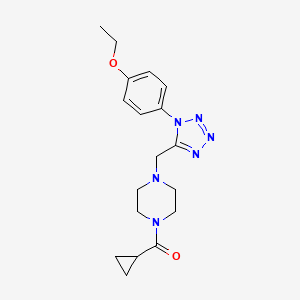
![2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2697972.png)
![6-(3-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde](/img/structure/B2697973.png)